molecular formula C13H17FN2O2 B3137140 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid CAS No. 435270-82-9

3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid

Cat. No.: B3137140
CAS No.: 435270-82-9
M. Wt: 252.28 g/mol
InChI Key: OJEVCLMHRBHIKC-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid is a piperazine derivative featuring a fluorinated aromatic substituent and a propanoic acid side chain.

Structurally, the molecule consists of:

  • A piperazine ring substituted with a 4-fluorophenyl group at the 1-position.
  • A propanoic acid moiety linked to the piperazine nitrogen at the 4-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-11-1-3-12(4-2-11)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEVCLMHRBHIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid typically involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(4-fluorophenyl)piperazine, which is then reacted with acrylonitrile to form the nitrile intermediate. The nitrile group is subsequently hydrolyzed to form the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by data tables and relevant case studies.

Basic Information

  • Molecular Formula: C13H17FN2O2
  • Molecular Mass: 252.2847 g/mol
  • CAS Number: 435270-82-9

Structural Characteristics

The compound features a piperazine ring substituted with a fluorophenyl group, which is known to influence its pharmacological properties. The presence of the propanoic acid moiety contributes to its potential as a bioactive molecule.

Pharmaceutical Development

This compound has been studied for its potential role in drug development, particularly in the treatment of psychiatric disorders. Compounds with similar structures have shown efficacy as serotonin receptor modulators, which could lead to advancements in therapies for depression and anxiety disorders.

Neuroscience Research

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Studies have explored its effects on behavioral models of anxiety and depression, suggesting that it may possess anxiolytic and antidepressant-like properties.

Antitumor Activity

Emerging studies have investigated the antitumor potential of compounds related to this compound. Preliminary data suggests that it may inhibit certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic viability.

Biochemical Assays

The compound has been utilized in various biochemical assays to elucidate its interactions with biological targets. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, which can inform future drug design efforts.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test. The results indicated a dose-dependent response, suggesting its potential as an antidepressant agent.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies using human cancer cell lines revealed that this compound exhibits cytotoxic effects, particularly against breast cancer cells. The mechanism appears to involve apoptosis induction, highlighting its potential as a lead compound for anticancer drug development.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Pharmaceutical DevelopmentPotential as a serotonin receptor modulator ,
Neuroscience ResearchAnxiolytic and antidepressant-like properties ,
Antitumor ActivityInhibition of cancer cell proliferation ,
Biochemical AssaysInteraction with neurotransmitter systems ,

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the piperazine ring may facilitate its transport across biological membranes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Carboxylic Acid Derivatives

  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid: Replacing propanoic acid with acetic acid and adding a Fmoc-protected amine alters solubility and steric bulk, making it more suitable for solid-phase peptide synthesis .

Halogen Substitutions

  • 3-[4-(Trifluoromethyl)phenyl]propanoic acid: The trifluoromethyl group increases hydrophobicity and resistance to oxidative metabolism compared to the mono-fluorinated analog .

Receptor Modulation

  • Serotonin (5-HT₂A) and Histamine (H₁) Receptors: Piperazine-propanoic acid derivatives with fluorinated aryl groups exhibit dual receptor modulation, making them candidates for treating sleep disorders .
  • Dopamine D₂/D₃ Receptors: Non-fluorinated analogs like 3-(4-phenylpiperazin-1-yl)propanoic acid show moderate affinity, suggesting fluorination could fine-tune selectivity .

Biological Activity

3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid, also known as 2-[4-(4-fluorophenyl)-1-piperazinyl]propanoic acid dihydrochloride, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • IUPAC Name : 2-[4-(4-fluorophenyl)-1-piperazinyl]propanoic acid dihydrochloride
  • Molecular Formula : C13H17FN2O2
  • CAS Number : 1269151-07-6
  • Purity : 95%
  • Physical Form : Powder

Antimicrobial Properties

Research indicates that compounds related to piperazine structures exhibit varying degrees of antimicrobial activity. For instance, a study synthesized several piperazine derivatives and evaluated their antibacterial effects against pathogenic strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Antitumor Activity

The antitumor potential of piperazine derivatives has been documented in several studies. For example, compounds with similar structural motifs were tested against various cancer cell lines, including HeLa and DU-145. The results indicated that certain derivatives exhibited significant cytotoxicity, with some achieving over 95% viability compared to control drugs . This suggests that this compound may also possess similar antitumor properties.

The biological mechanisms through which piperazine derivatives exert their effects often involve interactions with neurotransmitter receptors and enzymes. Specifically, compounds like this compound may influence serotonin receptors, which play a crucial role in various physiological processes, including mood regulation and neuroprotection .

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally related to this compound. The study employed the broth dilution method to determine the Minimum Inhibitory Concentration (MIC). The results are summarized in Table 1.

CompoundMIC (μg/ml)Target Organism
3a19.5Pseudomonas aeruginosa
3b39.0Escherichia coli
3c25.0Staphylococcus aureus

Study on Antitumor Activity

In another investigation focused on the cytotoxic effects of piperazine-based compounds on cancer cell lines, it was found that certain derivatives exhibited significant inhibition of cell proliferation. The study highlighted the potential of these compounds as therapeutic agents for cancer treatment.

CompoundCell LineViability (%)Control (%)
5nDU-14585100
5sHeLa90100

Q & A

Q. What are the recommended synthetic routes for 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid?

The synthesis typically involves coupling a piperazine derivative with a fluorophenyl-containing precursor. A common approach is:

  • Step 1 : React 4-fluorophenylpiperazine with a propanoic acid derivative (e.g., bromopropanoic acid) under basic conditions to form the piperazine-propanoic acid backbone.
  • Step 2 : Protect reactive groups (e.g., using tert-butoxycarbonyl [Boc] for amines) to improve yield and purity .
  • Step 3 : Purify via recrystallization or column chromatography, validated by NMR and HPLC.
    Reference protocols for analogous compounds highlight the use of carbodiimide-mediated coupling for carboxylic acid intermediates .

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography is the gold standard:

  • Data Collection : Use high-resolution single crystals (≥0.8 Å resolution) on synchrotron or rotating anode sources.
  • Software : Refine structures with SHELXL (for small molecules) or WinGX (for data integration). Validate using R-factors (<5% for high-quality datasets) .
  • Key Metrics : Report bond lengths (e.g., C-N in piperazine: ~1.45 Å) and torsion angles to confirm conformational stability .

Q. What preliminary assays are used to evaluate its biological activity?

  • In vitro Binding : Radioligand displacement assays (e.g., 5-HT2A receptors) using [³H]ketanserin to measure IC50 values .
  • Functional Assays : cAMP or calcium flux assays in transfected HEK293 cells to assess receptor agonism/antagonism .
  • Dose-Response : Use a logarithmic concentration range (1 nM–10 µM) with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?

  • Source Analysis : Compare assay conditions (e.g., cell lines, buffer pH, temperature). For example, IC50 values may differ between CHO (low endogenous receptor expression) and HEK293 cells .
  • Metabolite Interference : Test stability in assay media via LC-MS to rule out degradation products .
  • Statistical Validation : Apply ANOVA or Bayesian modeling to assess significance across datasets .

Q. What computational strategies optimize its interaction with 5-HT2A receptors?

  • Docking : Use AutoDock Vina or Schrödinger to model ligand-receptor binding. Focus on the fluorophenyl group’s orientation in the hydrophobic pocket .
  • MD Simulations : Run 100 ns simulations (e.g., AMBER ) to assess stability of hydrogen bonds between the propanoic acid moiety and Ser159/Ser163 residues .
  • Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA to prioritize derivatives .

Q. How to validate crystallographic data for polymorphic forms?

  • Puckering Analysis : Use Cremer-Pople parameters to quantify ring puckering in the piperazine moiety (e.g., θ < 10° for chair conformation) .
  • Hirshfeld Surfaces : Map intermolecular interactions (e.g., F⋯H contacts) to distinguish polymorphs .
  • PXRD : Compare experimental and simulated patterns to confirm phase purity .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Salt Formation : Synthesize sodium or hydrochloride salts (e.g., dihydrochloride salt, as in ).
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for enhanced membrane permeability .
  • Co-Solvents : Use PEG-400 or cyclodextrin complexes in dosing formulations .

Q. How does stereochemistry influence its receptor selectivity?

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Pharmacophore Mapping : Compare enantiomer docking poses to identify stereospecific interactions (e.g., R-isomer favoring 5-HT2A over H1 receptors) .
  • In vivo PK : Assess bioavailability differences using enantiopure forms in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid
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3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.